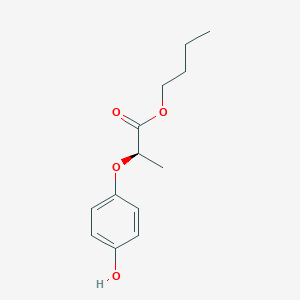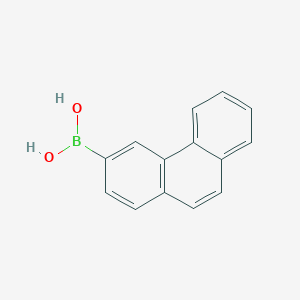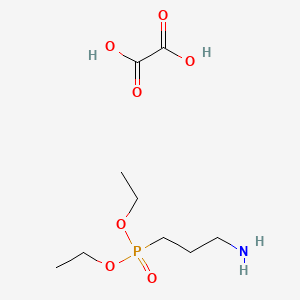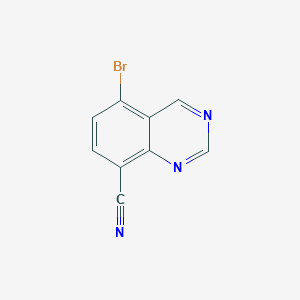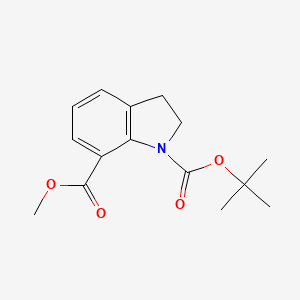
1-Tert-butyl 7-methyl indoline-1,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl 7-methyl indoline-1,7-dicarboxylate is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 . It belongs to the class of indoline compounds .
Synthesis Analysis
The synthesis of 1-Tert-butyl 7-methyl indoline-1,7-dicarboxylate involves several steps. The upstream synthesis route includes the use of different compounds such as 860624-91-5, 860624-88-0, 860624-89-1, and 860624-90-4 . The downstream synthesis route involves compounds like 186581-53-3, 143262-20-8, and 112106-91-9 . The synthesis process involves reactions under specific conditions .Physical And Chemical Properties Analysis
The compound is stored in a sealed, dry environment at 2-8°C . The boiling point of the compound is not specified .Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
CAS-Nummer |
197460-40-5 |
|---|---|
Produktname |
1-Tert-butyl 7-methyl indoline-1,7-dicarboxylate |
Molekularformel |
C15H19NO4 |
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
1-O-tert-butyl 7-O-methyl 2,3-dihydroindole-1,7-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-9-8-10-6-5-7-11(12(10)16)13(17)19-4/h5-7H,8-9H2,1-4H3 |
InChI-Schlüssel |
FLJNKQJTQGASIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

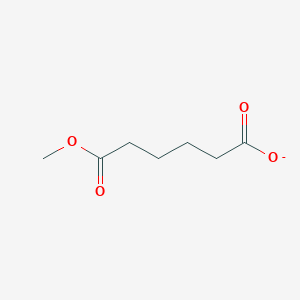
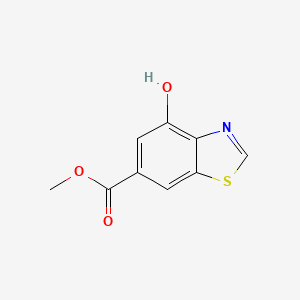
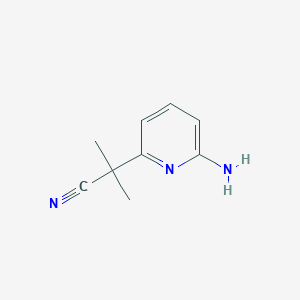
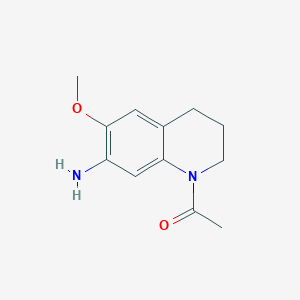
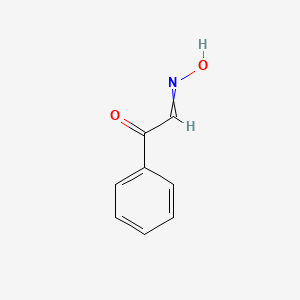
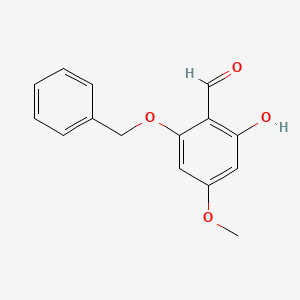
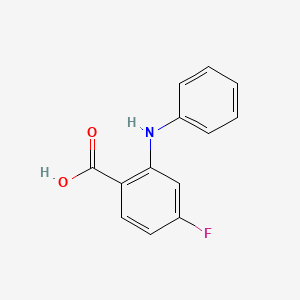
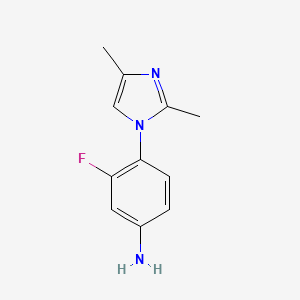
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8814906.png)
